N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide
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Overview
Description
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenyl group, a chromen-4-one core, and a methylbenzamide moiety
Mechanism of Action
The presence of a 4H-chromen-6-yl group in this compound suggests that it might interact with biological targets in a manner similar to other chromene derivatives. Chromenes are a class of compounds that have been found to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects .
The fluorophenyl group in this compound might enhance its ability to interact with certain biological targets. Fluorine atoms are often incorporated into drug molecules to improve their metabolic stability, potency, and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated chromen-4-one intermediate in the presence of a palladium catalyst.
Attachment of the Methylbenzamide Moiety: The final step involves the amidation reaction between the fluorophenyl-chromen-4-one intermediate and 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-benzamide: Lacks the methyl group on the benzamide moiety.
N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide: Contains a chlorophenyl group instead of a fluorophenyl group.
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-ethylbenzamide: Contains an ethyl group instead of a methyl group on the benzamide moiety.
Uniqueness
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is unique due to the specific combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and potential interactions with biological targets, while the chromen-4-one core provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c1-14-4-2-3-5-18(14)23(27)25-17-10-11-21-19(12-17)20(26)13-22(28-21)15-6-8-16(24)9-7-15/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGLHMHKFDVLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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